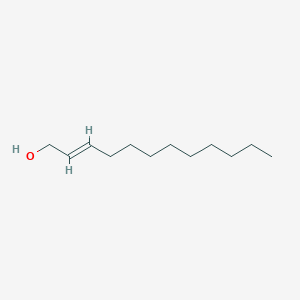

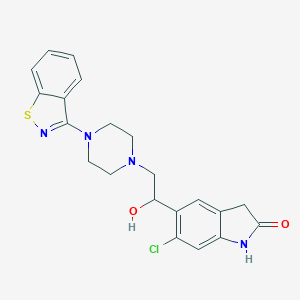

(2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

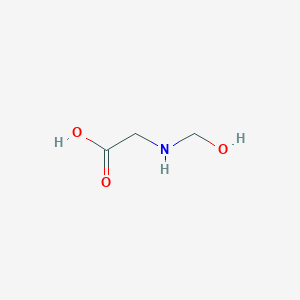

(2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate, also known as (2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate, is a useful research compound. Its molecular formula is C31H25N3O7 and its molecular weight is 551.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Novel Nucleosides as Potent Influenza Viral Inhibitors

A study by Vedula et al. (2010) explored the synthesis and evaluation of a series of C-3' modified ribose nucleosides as potent influenza virus inhibitors. These compounds were designed by modifying known nucleoside structures to enhance anti-influenza viral activity. Their research could provide a foundational understanding of how similar compounds, including those with benzamido-pyrimidinyl and benzoate moieties, might be developed for antiviral applications (Vedula et al., 2010).

Asymmetric Synthesis of Taxol Side Chain

Er and Coşkun (2009) demonstrated the use of cis-(-)-Menthyl phenylglycidates in the asymmetric synthesis of the taxol side chain, highlighting the importance of precise stereochemistry in the synthesis of biologically active compounds. This research underscores the relevance of stereochemically defined compounds, such as the one you're inquiring about, in the synthesis of pharmaceuticals (Er & Coşkun, 2009).

Aldose Reductase Inhibitors

Saeed et al. (2014) synthesized and evaluated a series of oxothiazolidine benzoate and acetate derivatives as inhibitors of aldehyde and aldose reductase (ALR1 and ALR2), enzymes implicated in diabetic complications. Their work on benzamido-oxothiazolidines as potent and partly selective inhibitors could provide insight into the therapeutic potential of compounds with benzamido moieties for managing diabetes-related complications (Saeed et al., 2014).

Mécanisme D'action

Target of Action

Sofosbuvir Impurity 4, also known as Cytidine, N-benzoyl-2-deoxy-2-methylene-,3,5-dibenzoate(9CI) or (2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate, primarily targets the Hepatitis C Virus (HCV) NS5B polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

As a prodrug nucleotide analog, Sofosbuvir Impurity 4 is metabolized into its active form, which acts as a defective substrate for NS5B . This interaction inhibits the NS5B RNA-dependent RNA polymerase, thereby disrupting the replication of the HCV .

Biochemical Pathways

The compound affects the biochemical pathway of HCV replication. By inhibiting the NS5B polymerase, it disrupts the transcription of Hepatitis C viral RNA, which is essential for the virus’s high replicative rate and genetic diversity .

Pharmacokinetics

The pharmacokinetics of Sofosbuvir Impurity 4 involves its metabolism into an active form that inhibits the HCV NS5B polymerase . The compound exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing . It is also noted that the compound is slightly soluble in water, freely soluble in dehydrated ethanol and acetone, soluble in 2-propanol, and insoluble in heptane .

Result of Action

The result of the compound’s action is the inhibition of HCV replication, which is achieved by disrupting the transcription of Hepatitis C viral RNA . This leads to a reduction in the virus’s replicative rate and genetic diversity, thereby helping to control the infection .

Action Environment

The action of Sofosbuvir Impurity 4 is influenced by various environmental factors. For instance, its solubility in different solvents can impact its bioavailability . Additionally, the compound should be stored at a temperature below 30 °C in a well-closed container . It’s also worth noting that Sofosbuvir Impurity 4 may exhibit polymorphism, which could potentially affect its pharmacological properties .

Propriétés

IUPAC Name |

[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-methylideneoxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25N3O7/c1-20-26(41-30(37)23-15-9-4-10-16-23)24(19-39-29(36)22-13-7-3-8-14-22)40-28(20)34-18-17-25(33-31(34)38)32-27(35)21-11-5-2-6-12-21/h2-18,24,26,28H,1,19H2,(H,32,33,35,38)/t24-,26+,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBGOHQHURYWRS-MAARLIENSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B105966.png)